Diethyl acetylsuccinate

描述

Significance of Diethyl Acetylsuccinate as a Chemical Building Block

The molecular structure of this compound, featuring both ester and ketone functional groups, allows for a variety of chemical transformations, making it a valuable starting material in organic synthesis. sigmaaldrich.com This reactivity has been harnessed to produce a range of compounds, including pharmaceuticals and dyes. guidechem.comnih.gov

A notable application of this compound is in the synthesis of heterocyclic compounds. For instance, it serves as a reagent in the preparation of coumarin (B35378) and coumarin-3-acetic acid derivatives, which have been investigated for their potential antimicrobial properties. chemicalbook.com The compound's ability to undergo cyclization reactions is a key aspect of its synthetic utility. rsc.org For example, it can be used to synthesize β-carbolines and photochromic molecules. sigmaaldrich.com

Furthermore, this compound is a precursor in the Stobbe condensation, a powerful carbon-carbon bond-forming reaction. wikipedia.org It can also be alkylated and subsequently hydrolyzed and cyclized to form various cyclic ketones. scispace.com

Historical Context of its Synthetic Utility in Organic Chemistry

The utility of this compound and its analogs, like dimethyl acetylsuccinate, in organic synthesis has been documented for many decades. A synthetic method for this compound was described in The Journal of Organic Chemistry as early as 1952. chemicalbook.com The related compound, dimethyl acetylsuccinate, has been used as a key intermediate in the production of food additives. patsnap.comgoogle.com

Historically, the reactions of this compound have been explored to understand fundamental chemical principles, such as keto-enol tautomerism. google.com This phenomenon, where the molecule exists in equilibrium between a keto and an enol form, is a classic concept in organic chemistry and influences the compound's reactivity. libretexts.orgopenstax.org The interconversion between these tautomers can be catalyzed by both acids and bases. libretexts.orgopenstax.org

Over the years, research has continued to uncover new applications for this versatile molecule, solidifying its place as a staple building block in the organic chemist's toolkit. Its role in the synthesis of complex molecules demonstrates its enduring importance in both academic and industrial research. researchgate.neta2bchem.com

Properties of this compound

| Property | Value |

| Molecular Formula | C10H16O5 sigmaaldrich.comthermofisher.com |

| Molecular Weight | 216.23 g/mol sigmaaldrich.com |

| Appearance | Clear slightly yellow liquid chemicalbook.com |

| Boiling Point | 180-183 °C/50 mmHg chemicalbook.com |

| Density | 1.081 g/mL at 25 °C chemicalbook.com |

| Refractive Index (n20/D) | 1.435 chemicalbook.com |

| CAS Number | 1115-30-6 sigmaaldrich.com |

Spectroscopic Data

| Type | Data |

| 1H NMR | Spectrum available chemicalbook.com |

| Infrared Spectrum | Conforms to structure thermofisher.com |

| Mass Spectrum | Data available nist.gov |

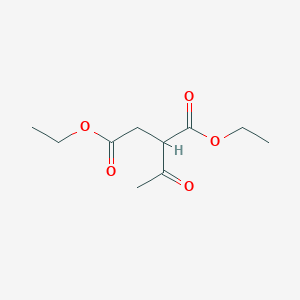

Structure

2D Structure

3D Structure

属性

IUPAC Name |

diethyl 2-acetylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-4-14-9(12)6-8(7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSDDICSXBCMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870842 | |

| Record name | Butanedioic acid, 2-acetyl-, 1,4-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-30-6 | |

| Record name | Butanedioic acid, 2-acetyl-, 1,4-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-acetyl-, 1,4-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2-acetylsuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-acetyl-, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2-acetyl-, 1,4-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl acetylsuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethyl Acetylsuccinate

Established Synthetic Pathways

Established methods for synthesizing diethyl acetylsuccinate have been well-documented, primarily involving classical organic reactions such as esterification and acylation.

The classical synthesis of this compound often involves a sequence of reactions beginning with ethyl acetoacetate (B1235776). lookchem.com A common route includes the reaction of ethyl acetoacetate with a sodium alkoxide, such as sodium ethoxide, to form an enolate. This nucleophilic intermediate is then reacted with an alkylating agent like ethyl chloroacetate (B1199739) to form the final product. This pathway is a staple in organic synthesis, leveraging the principles of enolate chemistry and nucleophilic substitution.

Esterification and acylation are broad categories of reactions that are fundamental to this synthesis. silicycle.com Esterification, the formation of an ester from a carboxylic acid and an alcohol, and acylation, the addition of an acyl group, are typically catalyzed by acids. silicycle.comresearchgate.net Traditional homogeneous catalysts for these reactions include strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid. researchgate.net

A representative synthetic pathway is illustrated below:

Reactants : Ethyl acetoacetate, Sodium, Ethanol, Ethyl chloroacetate lookchem.com

Process : This method involves the formation of the sodium salt of ethyl acetoacetate in ethanol, followed by alkylation with ethyl chloroacetate. lookchem.com

While specific continuous synthesis data for this compound is not widely published, a closely related process for its methyl analog, dimethyl acetylsuccinate, provides a clear model for such a methodology. A patented continuous synthesis method for dimethyl acetylsuccinate involves reacting dimethyl maleate (B1232345) with acetaldehyde (B116499) in a high-pressure reactor. google.compatsnap.com This process, which can be adapted for the diethyl ester, offers significant advantages over batch reactions, including shorter reaction times and higher product purity. google.com

The continuous process for the dimethyl analog uses a radical initiator and is carried out at elevated temperature and pressure. google.compatsnap.com The reaction liquid is continuously fed into and drawn from the reactor, allowing for a steady state of production. google.com This approach achieves a conversion rate of 95% or higher and a product purity of 99% or greater. google.compatsnap.com

| Parameter | Value |

| Reactants | Dimethyl Maleate, Acetaldehyde |

| Catalyst | Radical Initiator (e.g., Benzoyl Peroxide) |

| Reaction Temperature | 125-130 °C google.com |

| Reaction Pressure | 1.3-1.5 MPa google.com |

| Conversion Rate | ≥ 95% google.compatsnap.com |

| Product Purity | ≥ 99% google.compatsnap.com |

Table 1: Reaction Parameters for the Continuous Synthesis of Dimethyl Acetylsuccinate. google.compatsnap.com

Novel and Optimized Synthetic Approaches

Research into the synthesis of esters like this compound is increasingly driven by the principles of green chemistry, which favor more efficient, safer, and environmentally benign processes. colab.ws This has led to the development of novel catalytic strategies.

Modern synthetic chemistry has seen a shift towards the use of heterogeneous catalysts, which offer advantages in terms of separation, recovery, and reusability. For reactions like esterification and acylation, solid-supported catalysts are a key area of innovation. silicycle.com

Examples of such advanced catalysts include:

SiliaBond DMAP (Si-DMAP) : This is a supported equivalent of 4-dimethylaminopyridine, a well-known nucleophilic catalyst for acylation reactions. Using a solid support facilitates easier removal of the catalyst from the reaction mixture post-synthesis. silicycle.com

SiliaBond Tosic Acid (Si-TsOH) : As a supported version of p-toluenesulfonic acid, this acts as a strong acid catalyst for esterification reactions. Its solid form simplifies the workup process compared to using a soluble acid, which would require neutralization and extraction. silicycle.com

SiliaBond Aluminum Chloride (AlCl₃) : This is a commonly used Lewis acid catalyst for Friedel-Crafts acylation reactions, immobilized on a silica (B1680970) support. silicycle.com

The development of these catalytic systems is part of a broader trend in organic synthesis that includes asymmetric electrochemical synthesis and other advanced methods aimed at improving efficiency and enantioselectivity. sioc-journal.cn

| Catalyst | Type | Application in Synthesis |

| SiliaBond DMAP | Supported Nucleophilic Catalyst | Acylation silicycle.com |

| SiliaBond Tosic Acid | Supported Strong Acid Catalyst | Esterification silicycle.com |

| SiliaBond Aluminum Chloride | Supported Lewis Acid Catalyst | Friedel-Crafts Acylation silicycle.com |

Table 2: Examples of Modern Catalysts for Ester Synthesis.

Reactivity and Mechanistic Studies of Diethyl Acetylsuccinate

Acid-Catalyzed Transformations

Under acidic conditions, diethyl acetylsuccinate exhibits a range of reactivity, primarily centered around condensation and hydrolysis reactions. These transformations are often catalyzed by strong mineral acids and can lead to the formation of various valuable chemical intermediates.

This compound can participate in condensation reactions with various reagents in the presence of an acid catalyst. For instance, its reaction with hydrogen sulphide in an ethanolic solution under acidic catalysis yields a mixture of products. researchgate.net This includes ethyl (Z)-3-ethoxycarbonyl-4-mercaptopent-3-enoate, which can be further transformed into cyclic products. researchgate.net

Another significant acid-catalyzed reaction is the Friedel–Crafts acylation. The intramolecular Friedel–Crafts acylation of the anhydride (B1165640) derived from the hydrolyzed product of this compound is a key step in the synthesis of certain cyclic compounds. scispace.com This type of reaction underscores the utility of this compound as a precursor to more complex molecular architectures.

The versatility of this compound and its dimethyl analog as synthons in heterocyclic chemistry is further demonstrated by their condensation with various reaction partners to prepare derivatives of pyrazole (B372694) and pyrimidine (B1678525). researchgate.net These reactions highlight the role of the acetyl group in facilitating cyclization and the formation of new heterocyclic rings.

The hydrolysis of esters is a fundamental acid-catalyzed reaction, and this compound is no exception. Under acidic conditions, the ester groups can be hydrolyzed to the corresponding carboxylic acids. This initial hydrolysis can be followed by further transformations, depending on the reaction conditions.

A noteworthy product that can be derived from the hydrolysis and subsequent reactions of related structures is levulinic acid. Levulinic acid is recognized as a valuable platform chemical and can be produced from the hydrolysis of various biomass-derived carbohydrates. researchgate.net While the direct conversion of this compound to levulinic acid is not a primary focus in the provided literature, the fundamental chemical principles are relevant. The synthesis of levulinic acid often involves the acid-catalyzed hydrolysis of larger molecules, followed by dehydration and other rearrangements. researchgate.net For example, the conversion of cellulose (B213188) to levulinic acid proceeds through the hydrolysis of glycosidic bonds to form glucose, which then undergoes further reactions. researchgate.net

The hydrolysis of this compound would initially yield acetylsuccinic acid. Depending on the reaction conditions, this dicarboxylic acid could potentially undergo further reactions such as decarboxylation.

Base-Mediated Reactions

In the presence of a base, this compound readily forms an enolate, which is a potent nucleophile. This enolate is central to a variety of important synthetic transformations, including nucleophilic additions and cyclizations.

The protons on the carbon atom alpha to both the acetyl and one of the ester carbonyl groups of this compound are particularly acidic and can be readily removed by a base to form a resonance-stabilized enolate ion. masterorganicchemistry.compressbooks.pub This enolate is a soft nucleophile and can react with a variety of electrophiles. masterorganicchemistry.com

A common reaction involving the enolate of this compound is alkylation. In the presence of a base such as sodium ethoxide or sodium hydride, the enolate can react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the alpha position. scispace.compressbooks.publibretexts.org This alkylation can be a crucial step in the synthesis of more complex molecules. For example, the reaction of this compound with an appropriate alkylating agent is a key step in the synthesis of esonarimod. scispace.com

The enolate of this compound can also participate in other nucleophilic reactions. For instance, it can be involved in Stobbe condensations, which are reactions between a ketone or aldehyde and a succinic ester derivative in the presence of a base to form an alkylidene succinic acid or a related derivative. wikipedia.org

The table below summarizes the key aspects of the enolate chemistry of this compound.

| Reaction Type | Base | Electrophile | Product Type |

| Alkylation | Sodium ethoxide, Sodium hydride | Alkyl halide | α-Alkylated this compound |

| Stobbe Condensation | Sodium ethoxide | Ketone or Aldehyde | Alkylidene succinic acid derivative |

One of the most significant base-mediated reactions of this compound is the Dieckmann condensation. alfa-chemistry.comwikipedia.org This is an intramolecular Claisen condensation that results in the formation of a cyclic β-keto ester. alfa-chemistry.comwikipedia.org For this compound, this reaction typically leads to the formation of a five-membered ring.

The reaction is initiated by the deprotonation of the α-carbon by a base, such as sodium ethoxide, to form an enolate. alfa-chemistry.comwikipedia.org This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion to form a cyclic tetrahedral intermediate. alfa-chemistry.com Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester. alfa-chemistry.com The reaction is typically performed in an alcoholic solvent. alfa-chemistry.com

The Dieckmann condensation is a powerful tool for the synthesis of five- and six-membered rings and has been widely applied in the synthesis of natural products and other complex organic molecules. alfa-chemistry.comwikipedia.org

The key features of the Dieckmann condensation of this compound are outlined in the table below.

| Reaction | Description | Product |

| Dieckmann Condensation | Intramolecular Claisen condensation of a diester in the presence of a base. alfa-chemistry.comwikipedia.org | Cyclic β-keto ester |

Specific Reaction Mechanisms Involving this compound

The reactivity of this compound is governed by a few key mechanistic principles. In acid-catalyzed reactions, the protonation of a carbonyl oxygen activates the molecule towards nucleophilic attack or facilitates hydrolysis.

In base-mediated reactions, the formation of the enolate is the crucial first step. The mechanism of the Dieckmann condensation, for example, proceeds as follows:

Enolate Formation: A base, typically sodium ethoxide, removes a proton from the α-carbon to form a resonance-stabilized enolate. wikipedia.org

Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group, forming a cyclic intermediate. wikipedia.org

Elimination: The intermediate collapses, eliminating an ethoxide ion to form the cyclic β-keto ester. wikipedia.org

The mechanism for the alkylation of this compound involves the SN2 displacement of a halide from an alkyl halide by the enolate nucleophile. pressbooks.pub The stereochemistry and efficiency of this reaction are subject to the same constraints as other SN2 reactions. pressbooks.pub

Iminoiodane-Mediated Amination of Activated C-H Bonds

Comprehensive searches of scientific literature did not yield specific studies on the iminoiodane-mediated amination of the activated C-H bonds of this compound. This particular transformation does not appear to be a widely documented reaction for this substrate.

Reactions with 1,2-Diaza-1,3-butadienes

The reaction of this compound with 1,2-diaza-1,3-butadienes provides a direct route to novel and complex heterocyclic systems. Specifically, this one-pot reaction, conducted under basic conditions, yields 2-oxofuro[2,3-b]pyrroles in good yields. nih.govacs.orgresearchgate.netresearchgate.net The analogous reaction with dimethyl acetylsuccinate proceeds similarly. nih.govacs.orgresearchgate.netresearchgate.net

The proposed mechanism for this transformation begins with a pyrrole (B145914) ring closure, which forms a mixture of diastereomeric intermediates. doi.org Under basic conditions, the trans-isomers are believed to predominantly cyclize to form the final 2-oxofuro[2,3-b]pyrrole products. doi.org In contrast, under acidic conditions, the cis-isomers tend to undergo dehydration to produce 2-methylenepyrrole derivatives. nih.govacs.orgdoi.org This reactivity highlights the utility of this compound as a versatile building block in the synthesis of diverse pyrrole-based scaffolds.

Table 1: Reaction of this compound with 1,2-Diaza-1,3-butadienes

| Reactant 1 | Reactant 2 | Conditions | Product(s) | Yield | Reference(s) |

| This compound | 1,2-Diaza-1,3-butadienes | Basic medium | 2-Oxofuro[2,3-b]pyrroles | Good | nih.govacs.orgresearchgate.netresearchgate.net |

| Dimethyl acetylsuccinate | 1,2-Diaza-1,3-butadienes | Basic medium | 2-Oxofuro[2,3-b]pyrroles | Good | nih.govacs.orgresearchgate.netresearchgate.net |

| This compound | 1,2-Diaza-1,3-butadienes | Acidic medium | 2-Methylenepyrroles | - | nih.govacs.org |

Reactions with Thiol Derivatives for Heterocycle Formation

The reaction of this compound with thiol derivatives, such as hydrogen sulfide, in an acidic ethanolic solution leads to the formation of a mixture of sulfur-containing heterocyclic compounds. The primary products of this reaction are ethyl (Z)-3-ethoxycarbonyl-4-mercaptopent-3-enoate, 4-ethoxycarbonyl-5-methylthiophen-2(3H)-one, and 2-ethoxy-4-ethoxycarbonyl-5-methylthiophen.

The formation of the thiophenone and thiophene (B33073) products occurs through a spontaneous intramolecular cyclization condensation of an unobserved (E)-isomer of the mercaptoenoate. The distribution of the final products can be influenced by the acidity of the reaction medium, allowing for a degree of control over the synthetic outcome. Specifically, under appropriate acidic conditions, the initially formed ethyl (Z)-3-ethoxycarbonyl-4-mercaptopent-3-enoate can be completely converted into either the thiophenone or the ethoxythiophene derivative. This reactivity demonstrates the utility of this compound in the synthesis of various sulfur-containing heterocycles.

Table 2: Reaction of this compound with Hydrogen Sulfide

| Reactant 1 | Reactant 2 | Conditions | Product(s) | Reference(s) |

| This compound | Hydrogen Sulfide | Acidic ethanolic solution | Ethyl (Z)-3-ethoxycarbonyl-4-mercaptopent-3-enoate, 4-ethoxycarbonyl-5-methylthiophen-2(3H)-one, 2-ethoxy-4-ethoxycarbonyl-5-methylthiophen |

Applications of Diethyl Acetylsuccinate in the Synthesis of Complex Organic Molecules

Synthesis of Coumarin (B35378) Derivatives

The synthesis of coumarins, a class of benzopyrones with significant biological and pharmaceutical properties, is a prominent application of diethyl acetylsuccinate. The Pechmann condensation, a classic method for coumarin synthesis, effectively utilizes this compound to react with various phenolic substrates.

Pechmann Condensation with Phenolic Substrates

The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. This compound serves as an effective β-ketoester in this reaction, leading to the formation of coumarin-3-acetic acid derivatives. The reactivity of the phenolic substrate is a key factor in the reaction conditions required. Highly activated phenols readily undergo condensation, while less reactive phenols may require stronger acids and higher temperatures.

The reaction mechanism typically begins with the formation of a resonance-stabilized carbocation from the this compound in the presence of an acid catalyst. This is followed by an electrophilic attack on the activated aromatic ring of the phenol. Subsequent cyclization and dehydration yield the final coumarin product.

A variety of phenolic substrates have been successfully employed in the Pechmann condensation with this compound, leading to a diverse range of coumarin derivatives.

| Phenolic Substrate | Resulting Coumarin Derivative Core Structure |

| Resorcinol | 7-Hydroxycoumarin |

| Pyrogallol | 7,8-Dihydroxycoumarin |

| Phloroglucinol | 5,7-Dihydroxycoumarin |

| 1,2,4-Trihydroxybenzene | 6,7-Dihydroxycoumarin |

This table showcases the core coumarin structures formed from the reaction of this compound with the listed phenols. The specific product will be a derivative of coumarin-3-acetic acid.

Detailed Research Findings:

The condensation of resorcinol with this compound in the presence of a suitable acid catalyst, such as sulfuric acid or a solid acid catalyst, yields derivatives of 7-hydroxycoumarin-3-acetic acid. These compounds are of particular interest due to their fluorescence properties and potential applications as biological probes.

Similarly, the reaction with pyrogallol and phloroglucinol leads to the formation of polyhydroxylated coumarin-3-acetic acid derivatives. These compounds are investigated for their antioxidant and other biological activities, which are often enhanced by the presence of multiple hydroxyl groups on the aromatic ring. The reaction conditions for these highly activated phenols are generally milder than those required for less substituted phenols.

The use of 1,2,4-trihydroxybenzene as a substrate results in the synthesis of 6,7-dihydroxycoumarin derivatives, further expanding the library of available polyhydroxylated coumarins with potential therapeutic applications.

Synthesis of Coumarin-3-acetic Acid Derivatives

A key feature of using this compound in the Pechmann condensation is the direct formation of coumarin-3-acetic acid derivatives. The acetyl group at the β-position of the succinate (B1194679) chain is incorporated into the coumarin ring system as a 4-methyl group, while the remaining portion of the molecule forms the 3-acetic acid side chain.

The general reaction can be represented as:

Phenol + this compound --(Acid Catalyst)--> 4-Methylcoumarin-3-acetic acid ethyl ester

The resulting ethyl ester can then be hydrolyzed to the corresponding coumarin-3-acetic acid. These derivatives serve as important intermediates for the synthesis of more complex molecules, including various pharmacologically active compounds. The carboxylic acid group can be further modified to create amides, esters, and other functional groups, allowing for the development of a wide array of coumarin-based compounds.

Formation of Fluorinated Coumarin Derivatives

The synthesis of fluorinated coumarin derivatives is an area of significant interest due to the unique properties that fluorine atoms can impart to organic molecules, such as enhanced metabolic stability and binding affinity. While the Pechmann condensation is a viable method for synthesizing coumarins, specific literature detailing the direct use of this compound for the synthesis of a wide range of fluorinated coumarin derivatives is not extensively documented.

Generally, the synthesis of fluorinated coumarins can be achieved by utilizing fluorinated phenolic starting materials in the Pechmann condensation. For instance, the reaction of a fluorinated phenol with a suitable β-ketoester would be expected to yield a fluorinated coumarin. However, detailed studies focusing specifically on the reaction of this compound with various fluorinated phenols are limited. The development of synthetic routes to novel fluorinated coumarins often involves other specialized fluorinating reagents or multi-step synthetic sequences.

Synthesis of Quinolone and Quinoline (B57606) Derivatives

This compound is also a valuable precursor for the synthesis of quinolone and quinoline derivatives, which are important heterocyclic scaffolds in medicinal chemistry, known for their antibacterial and other therapeutic properties.

Cyclocondensation with Substituted Anilines (e.g., 4-bromoaniline)

The cyclocondensation reaction between a substituted aniline (B41778) and a β-ketoester is a common strategy for the synthesis of quinolone derivatives. This compound can be employed as the β-ketoester component in this reaction. The reaction typically proceeds through an initial condensation to form an enamine intermediate, followed by a thermal or acid-catalyzed cyclization to give the quinolone ring system.

For example, the reaction of a substituted aniline with this compound would lead to the formation of a 4-quinolone-3-acetic acid derivative. The nature of the substituent on the aniline ring will determine the substitution pattern of the resulting quinolone.

The use of 4-bromoaniline as the substituted aniline in this reaction would be expected to yield a 6-bromo-4-quinolone-3-acetic acid derivative. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse range of quinolone analogues.

Synthesis of 2-Methyl-4-quinolone-3-acetic Acids

A notable outcome of the cyclocondensation of anilines with this compound is the formation of 2-methyl-4-quinolone-3-acetic acids. The acetyl group of the this compound is incorporated into the final product as a methyl group at the 2-position of the quinolone ring.

The general reaction can be outlined as:

Substituted Aniline + this compound --(Heat/Acid Catalyst)--> 2-Methyl-4-quinolone-3-acetic acid ethyl ester

Synthesis of Pyrrole (B145914) and Fused Pyrrole Systems

This compound serves as a versatile precursor in the synthesis of various pyrrole-based heterocyclic systems. Its unique structural features, combining a γ-ketoester and a malonic ester moiety, allow for diverse cyclization strategies under different reaction conditions.

Reactions yielding 2-Oxofuro[2,3-b]pyrroles

Novel and structurally interesting 2-oxofuro[2,3-b]pyrroles can be synthesized in good yields through a one-pot reaction involving diethyl or dimethyl acetylsuccinate and 1,2-diaza-1,3-butadienes. mdpi.com This reaction proceeds under mild conditions in a basic medium. The process facilitates the construction of the fused bicyclic system, demonstrating an efficient use of the functionalities present in the acetylsuccinate starting material. mdpi.com The reaction is notable for its ability to generate complex heterocyclic frameworks in a single synthetic operation.

Table 1: Synthesis of 2-Oxofuro[2,3-b]pyrrole Derivatives

| Starting γ-Ketoester | Reagent | Medium | Product | Yield |

|---|---|---|---|---|

| This compound | 1,2-Diaza-1,3-butadienes | Basic | 2-Oxofuro[2,3-b]pyrroles | Good |

Formation of Methylenepyrrole Derivatives

In a notable divergence from the base-catalyzed reaction, the treatment of this compound with 1,2-diaza-1,3-butadienes in an acidic medium leads to the formation of unknown 2-methylenepyrrole derivatives in high yields. mdpi.com This pH-dependent pathway highlights the chemical versatility of the starting materials and provides a selective route to a different class of pyrrole compounds. The switch in reaction conditions from basic to acidic fundamentally alters the cyclization pathway, affording the methylenepyrrole structure instead of the fused furo-pyrrole system. mdpi.com

Table 2: Synthesis of 2-Methylenepyrrole Derivatives

| Starting Material | Reagent | Medium | Product | Yield |

|---|---|---|---|---|

| Diethyl 2-acetylglutarate* | 1,2-Diaza-1,3-butadienes | Acidic | 2-Methylenepyrrole derivatives | High |

| This compound | 1,2-Diaza-1,3-butadienes | Acidic | 2-Methylenepyrrole derivatives | High |

*Note: Diethyl 2-acetylglutarate is mentioned as a related starting material in the source. mdpi.com

Synthesis of Other Heterocyclic Compounds

The reactivity of acetylsuccinate esters extends to the synthesis of other important classes of heterocyclic compounds, including pyrazoles, pyrimidines, and thiophenes. The 1,3-dicarbonyl-like nature of the molecule is key to these transformations.

Pyrazole (B372694) Derivatives (e.g., from Dimethyl Acetylsuccinate relevant to class)

The synthesis of pyrazole derivatives is a classic reaction that typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. umich.eduorganic-chemistry.orge-bookshelf.de This method, often referred to as the Knorr pyrazole synthesis, is broadly applicable to β-ketoesters like dimethyl acetylsuccinate. In this reaction, the two carbonyl groups (one ketone and one ester) of the acetylsuccinate would serve as the electrophilic centers for reaction with the dinucleophilic hydrazine. The initial condensation is followed by cyclization and dehydration to yield the aromatic pyrazole ring. The reaction can be performed with or without a solvent and sometimes with a catalytic amount of acid. e-bookshelf.de

Table 3: General Synthesis of Pyrazole Derivatives

| Reactant A (1,3-Dicarbonyl Class) | Reactant B | Product Class |

|---|---|---|

| Dimethyl acetylsuccinate | Hydrazine hydrate | Substituted Pyrazole |

Pyrimidine (B1678525) Derivatives (e.g., from Dimethyl Acetylsuccinate relevant to class)

Pyrimidines are another class of heterocycles that can be synthesized from 1,3-dicarbonyl precursors. The most common and widely used method for constructing the pyrimidine ring involves the condensation of a three-carbon fragment, such as a β-dicarbonyl compound, with a reagent containing an N-C-N fragment, like urea, thiourea, or guanidine. wikipedia.orgnih.gov Dimethyl acetylsuccinate fits the profile of the required three-carbon component. The reaction involves the condensation of the N-C-N unit with the dicarbonyl functionality of the acetylsuccinate, followed by cyclization to form the six-membered pyrimidine ring. These syntheses provide a valuable entry into a class of compounds with significant biological and pharmaceutical relevance. wikipedia.org

Table 4: General Synthesis of Pyrimidine Derivatives

| Reactant A (1,3-Dicarbonyl Class) | Reactant B (N-C-N fragment) | Product Class |

|---|---|---|

| Dimethyl acetylsuccinate | Urea | Pyrimidine-2,4-dione derivative |

| Dimethyl acetylsuccinate | Thiourea | 2-Thioxopyrimidine derivative |

Thiopenone and Ethoxythiophen Derivatives

The synthesis of thiophene (B33073) derivatives often utilizes precursors that can provide a four-carbon chain and a sulfur source. While direct synthesis from this compound is not extensively documented, established methods for thiophene synthesis can be adapted. One plausible approach involves the thionation of the ketone group in this compound using a thionating agent such as Lawesson's Reagent. This reagent is widely used to convert carbonyls into thiocarbonyls. The resulting thioketone could then undergo intramolecular cyclization, potentially involving the ester functionalities, to form a thiophenone derivative.

Another relevant method is the Gewald aminothiophene synthesis, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org While this compound is not an α-cyanoester, its α-methylene ketone character suggests potential for participation in related multicomponent reactions with elemental sulfur to construct the thiophene ring.

Quinazolinones

Quinazolinones are a class of fused heterocyclic compounds that exhibit a wide array of biological activities, making them important targets in medicinal chemistry. The synthesis of the quinazolinone scaffold can be achieved through various methods, often involving the reaction of anthranilic acid derivatives with a suitable carbonyl-containing compound.

While direct, named reactions for the synthesis of quinazolinones from this compound are not extensively documented under a specific name, the fundamental reactivity of β-ketoesters provides a plausible pathway. One potential route involves the condensation of this compound with 2-aminobenzamide (B116534). In this proposed mechanism, the amino group of 2-aminobenzamide would initially react with the acetyl carbonyl group of this compound to form an enamine or a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen onto one of the ester carbonyls, followed by dehydration, would lead to the formation of the quinazolinone ring system. This approach is analogous to established methods for quinazolinone synthesis that utilize β-dicarbonyl compounds.

Plausible Reaction Scheme:

Note: This represents a potential synthetic route based on known reactivity patterns. Specific reaction conditions would need to be optimized.

Synthesis of Non-Heterocyclic Compounds

Beyond its utility in constructing heterocyclic systems, this compound serves as a key starting material for the synthesis of a variety of acyclic and carbocyclic molecules.

Levulinic Acid Production

Levulinic acid is a valuable platform chemical derived from biomass, with applications in the production of fuels, solvents, and polymers. One synthetic route to levulinic acid involves the hydrolysis of acetyl succinate esters. rsc.org A two-step method for the synthesis of levulinic acid has been described that proceeds via this compound as an intermediate. lookchem.com

The process begins with the reaction of ethyl acetoacetate (B1235776) and ethyl chloroacetate (B1199739) to form this compound. The subsequent step involves the hydrolysis of the this compound. Under acidic or basic conditions, both the ethyl ester groups and the acetyl group are cleaved, leading to the formation of levulinic acid after decarboxylation of the intermediate β-keto acid. This method provides a viable synthetic alternative to the direct acid-catalyzed degradation of carbohydrates.

Reaction Parameters for Levulinic Acid Production from this compound (Illustrative)

| Parameter | Condition |

| Reactant | This compound |

| Reagent | Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, KOH) |

| Solvent | Water |

| Temperature | Elevated temperatures (reflux) |

| Outcome | Hydrolysis and decarboxylation |

| Product | Levulinic Acid |

Terebic Acid Synthesis

Terebic acid, a lactone carboxylic acid, is a component of some natural products and a useful synthetic intermediate. A straightforward two-step synthesis of terebic acid utilizes this compound as the starting material.

The first step involves a Grignard reaction, where this compound is treated with an excess of a methylmagnesium halide, such as methylmagnesium bromide. The Grignard reagent attacks both the acetyl carbonyl group and the two ester carbonyl groups. The initial attack on the acetyl group leads to a tertiary alcohol, while reaction with the ester groups would also proceed. The second step is an acid-catalyzed hydrolysis and lactonization. The addition of acid protonates the intermediates and facilitates the hydrolysis of the ester groups to carboxylic acids. The resulting γ-hydroxy acid then undergoes spontaneous intramolecular cyclization (lactonization) to form the stable five-membered lactone ring of terebic acid.

Preparation of Reactants for Photochromic Molecules

Photochromic molecules are compounds that can reversibly change their chemical structure and, consequently, their absorption spectra upon exposure to electromagnetic radiation. Fulgides are a well-known class of photochromic compounds, and their synthesis often relies on the Stobbe condensation. jcu.edu.au

The Stobbe condensation is a base-catalyzed reaction between an aldehyde or ketone and a succinic ester derivative to form an alkylidenesuccinic acid or its corresponding ester. organicreactions.orgwikipedia.org While diethyl succinate is commonly used, the presence of the acetyl group in this compound offers a handle for further functionalization. It is conceivable that this compound could participate in a Stobbe-type condensation. The reaction would involve the formation of an enolate from this compound, which would then attack a suitable aldehyde or ketone. The resulting adduct could then undergo a series of transformations, including lactonization and elimination, to yield a precursor for a fulgide-type photochromic molecule. This would provide a route to highly substituted and potentially novel photochromic systems.

Amidation for Amino-Acid Derivatives

β-Amino acids and their derivatives are important components of many biologically active molecules and are used in the development of peptidomimetics. illinois.edu The synthesis of β-amino acid derivatives can be achieved from β-keto esters through reductive amination. wikipedia.orgmasterorganicchemistry.com

In this process, this compound can react with ammonia (B1221849) or a primary amine in the presence of a reducing agent to form a β-amino ester. The reaction proceeds through the initial formation of an enamine or imine intermediate from the condensation of the amine with the acetyl carbonyl group of this compound. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the corresponding β-amino succinate derivative. youtube.com These resulting compounds are valuable precursors that can be further modified to produce a variety of non-proteinogenic amino acids.

Key Steps in Reductive Amination of this compound:

| Step | Description |

| 1. Imine/Enamine Formation | Reaction of the acetyl carbonyl group with an amine. |

| 2. Reduction | In situ reduction of the C=N double bond. |

| Product | A diethyl ester of a β-amino succinic acid derivative. |

Asymmetric Hydrogenation and Lactonization for Oxotetrahydrofurancarboxylates

Chiral γ-lactones, such as oxotetrahydrofurancarboxylates, are significant structural motifs found in numerous natural products and pharmaceuticals. A powerful method for their synthesis is the asymmetric hydrogenation of γ-ketoesters, followed by spontaneous or acid-catalyzed lactonization.

This strategy can be applied to this compound. The acetyl group represents a γ-keto functionality relative to one of the ester groups. The asymmetric hydrogenation of this keto group, using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand), can produce a chiral γ-hydroxy ester with high enantiomeric excess. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. Following the reduction, the resulting chiral γ-hydroxy diester can undergo intramolecular cyclization (lactonization) to form the desired chiral oxotetrahydrofurancarboxylate. This provides an efficient route to optically active five-membered lactones.

Research into Biological and Pharmacological Applications of Diethyl Acetylsuccinate Derived Compounds

Anticancer Activity of Coumarin (B35378) Derivatives

Coumarin derivatives, which can be synthesized using precursors derived from diethyl acetylsuccinate, have emerged as a promising class of compounds in the development of novel anticancer agents. rsc.orgnih.gov These compounds exhibit a wide spectrum of biological activities, including the ability to inhibit cancer cell proliferation and induce apoptosis. frontiersin.orgnih.govnih.gov The anticancer mechanism of coumarin derivatives often involves targeting various cellular pathways, such as kinase inhibition, cell cycle arrest, and the inhibition of heat shock proteins. frontiersin.orgmdpi.com

The structural diversity of coumarin derivatives allows for modifications that can enhance their anticancer efficacy and selectivity against different cancer cell lines. mdpi.com For instance, the introduction of various substituents on the coumarin scaffold can significantly influence their biological activity. frontiersin.org Research has shown that some coumarin derivatives exhibit potent cytotoxic activity against breast cancer cell lines like MCF-7 and MDA-MB-231. researchgate.net

Studies have identified several coumarin derivatives with significant anticancer potential. For example, certain synthetic coumarins have shown inhibitory effects on lung, colon, and prostate cancer cells. nih.gov The anticancer activity is often attributed to the induction of apoptosis and the ability to arrest the cell cycle in cancer cells. nih.gov The versatility of the coumarin core, derivable from precursors like this compound, makes it a valuable scaffold in the design of new and effective anticancer drugs. rsc.org

Table 1: Anticancer Activity of Selected Coumarin Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect | IC50/GI50 Value |

|---|---|---|---|

| Bridged coumarin (3a) | Triple-negative breast cancer (MDA-MB-468) | Potent anti-cancer activity, induced apoptosis, G2/M phase cell cycle arrest. researchgate.net | 6.6 μM researchgate.net |

| Oxindole (5d) | Triple-negative breast cancer (MDA-MB-468) | Potent anti-cancer activity, induced apoptosis, G2/M phase cell cycle arrest. researchgate.net | 8.8 μM researchgate.net |

| DCH4 | Breast cancer (MCF-7), Esophageal cancer (KYSE-30) | Notable anticancer activity. researchgate.net | 13.28 µg/ml (MCF-7), 44.21 µg/ml (KYSE-30) researchgate.net |

| 7-substituted coumarin (2) | Breast cancer (MCF-7) | Noticeable selectivity. researchgate.net | 6.0 μM researchgate.net |

| 7-substituted coumarin (8) | Breast cancer (MCF-7) | Noticeable selectivity. researchgate.net | Not specified |

| Geiparvarin analog (V) | Promyelocytic leukemia (HL60) | Strongly induced apoptotic cell death. mdpi.com | 0.5 ± 0.02 µM mdpi.com |

Antibacterial and Antimicrobial Activities of Derived Compounds

Compounds derived from this compound, particularly coumarin and its derivatives, have been investigated for their antibacterial and antimicrobial properties. nih.gov The synthesis of coumarin-3-acetic acid derivatives, which can be initiated from this compound, has yielded compounds with notable activity against a range of bacterial strains. nih.govresearchgate.net

The antimicrobial effects of these compounds are linked to their chemical structures, with different substitutions on the coumarin ring influencing their potency and spectrum of activity. mdpi.com Research has shown that some of these derivatives exhibit significant inhibitory action against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain synthesized coumarin derivatives have demonstrated antibacterial activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net

The exploration of this compound-derived compounds as antimicrobial agents is a promising area of research, especially in the context of increasing antibiotic resistance. mdpi.com The ability to synthesize a variety of derivatives from a common precursor allows for the systematic investigation of structure-activity relationships, which is crucial for the development of new and effective antimicrobial drugs. nih.gov

Table 2: Antimicrobial Activity of this compound-Derived Compounds

| Compound Class | Tested Organisms | Activity/Findings |

|---|---|---|

| Coumarin and coumarin-3-acetic acid derivatives | Gram-positive and Gram-negative bacteria. nih.govresearchgate.net | Several compounds exhibited appreciable antibacterial activity. researchgate.net |

| Diethyl benzylphosphonate derivatives | Escherichia coli strains (K12 and R2-R3). mdpi.comnih.gov | Showed selectivity and activity against specific E. coli strains, with potential as antibacterial agents. mdpi.comnih.gov |

| 3-acetylcoumarin oxadiazoles | S. aureus, Gram-positive and negative bacteria, fungi. mdpi.com | Some molecules exhibited antibacterial activity against S. aureus comparable to the standard drug imipenem. mdpi.com |

Plant Growth Regulating Activities of Coumarin-3-acetic Acid Derivatives

A series of coumarin-3-acetic acids, prepared through the reaction of phenols with this compound followed by acid hydrolysis, have been shown to possess plant growth regulating activities. researchgate.net The biological effects of these compounds have been evaluated on the seed germination and seedling growth of important crops such as wheat and sorghum. researchgate.net

The research indicates that the activity of these derivatives is concentration-dependent. researchgate.net At higher concentrations (10 ppm or 100 ppm), these compounds tend to inhibit seed germination and reduce the growth of both shoots and roots. researchgate.net Conversely, at lower concentrations (1 ppm), some of these coumarin-3-acetic acid derivatives have been observed to stimulate seedling growth. researchgate.net

Interestingly, some compounds demonstrated a differential effect on plant parts, stimulating shoot growth while not affecting root growth. researchgate.net This suggests that specific structural modifications of the coumarin-3-acetic acid molecule could lead to the development of selective plant growth regulators. researchgate.netmedcraveonline.com The findings highlight the potential of this compound-derived compounds in agriculture for controlling plant development. researchgate.net

Table 3: Effect of Coumarin-3-acetic Acid Derivatives on Wheat and Sorghum Seedling Growth

| Concentration | Effect on Seed Germination | Effect on Shoot and Root Growth |

|---|---|---|

| 1 ppm | Not significantly affected. researchgate.net | Inhibition by all compounds, with some stimulating seedling growth. researchgate.net |

| 10 ppm | Slightly affected. researchgate.net | More pronounced inhibition of shoot and root growth. researchgate.net |

Anti-inflammatory Activity of Quinazolinone Derivatives

Quinazolinone derivatives, which can be synthesized from precursors conceptually linked to this compound, represent a significant class of compounds with a broad spectrum of biological activities, including anti-inflammatory properties. nih.govujpronline.com The anti-inflammatory potential of quinazolinone derivatives has been demonstrated in various preclinical models. fabad.org.triosrjournals.org

The mechanism of action for the anti-inflammatory effects of these compounds often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). aub.edu.lb Structure-activity relationship studies have revealed that the nature and position of substituents on the quinazolinone ring system play a crucial role in their anti-inflammatory potency. mdpi.com For example, the presence of certain groups at specific positions can enhance the activity. nih.gov

Several studies have reported the synthesis and evaluation of novel quinazolinone derivatives as anti-inflammatory agents. researchgate.netbenthamscience.comresearchgate.netnih.gov In many cases, the synthesized compounds have shown significant inhibition of edema in models like the carrageenan-induced rat paw edema test, with some derivatives exhibiting activity comparable to or even better than standard anti-inflammatory drugs like phenylbutazone and diclofenac sodium. nih.govfabad.org.trresearchgate.net

Table 4: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound/Derivative Class | Model | Activity/Findings |

|---|---|---|

| Substituted quinazolinones (5-22) | Carrageenan-induced rat paw edema. nih.gov | Exhibited 15.1% to 32.5% edema inhibition. Thiazolidinone derivatives showed better activity than azetidinone derivatives. nih.gov |

| 2,3-disubstituted 4(3H)-quinazolinones (4, 5, 6, 8, 13, 15, 16) | Carrageenan-induced rat paw edema. researchgate.net | Displayed potent anti-inflammatory activity with ED50 values ranging from 50.3 to 81.5 mg/kg, more effective than diclofenac sodium and celecoxib. researchgate.net |

| 3-substituted phenyl-2-(prop-2-yn-1-ylthio)quinazolin-4(3H)-ones (2c, 3b, 3h, 3j, 3k) | In vitro COX-2 inhibition assay. aub.edu.lb | Showed significant COX-2 inhibition with IC50 values ranging from 0.11 to 0.19 µM, comparable to celecoxib. aub.edu.lb |

Advanced Research Methodologies and Techniques Employed

Spectroscopic Characterization in Reaction Pathway Elucidation

Spectroscopic techniques are fundamental in tracing the reaction pathways that form diethyl acetylsuccinate and in confirming its structural integrity. A combination of methods provides a detailed picture of the molecule and its transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of this compound. The 1H NMR spectrum provides characteristic signals corresponding to the different proton environments within the molecule.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH3 (acetyl) | ~2.2 | Singlet | N/A |

| CH2 (succinate) | ~2.8 | Doublet of doublets | |

| CH (succinate) | ~3.8 | Triplet | |

| OCH2CH3 (ethyl) | ~4.1 | Quartet | ~7.1 |

| OCH2CH3 (ethyl) | ~1.2 | Triplet | ~7.1 |

| Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. |

High-Performance Liquid Chromatography (HPLC) is instrumental in monitoring the progress of reactions that produce this compound. By separating the reaction mixture over time, HPLC can quantify the consumption of reactants and the formation of the product, providing crucial kinetic data and insight into reaction efficiency. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, a typical reversed-phase HPLC analysis would be a suitable approach for monitoring its synthesis. selleckchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) offer enhanced separation efficiency and the ability to identify intermediates and byproducts in the synthesis of this compound. The mass spectrometer provides molecular weight information, aiding in the confirmation of the desired product and the identification of impurities, which is critical for understanding the complete reaction pathway.

Chromatographic Purification Techniques

Achieving high purity of this compound is essential for its subsequent use. Column chromatography is a standard and effective method for its purification. In a typical procedure, a crude reaction mixture containing this compound is loaded onto a silica (B1680970) gel column. A solvent system of appropriate polarity, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the components. The separation is based on the differential adsorption of the compounds to the stationary phase (silica gel). Fractions are collected and analyzed, typically by Thin Layer Chromatography (TLC), to identify those containing the pure product. While detailed, specific protocols for this compound are proprietary to individual research labs, the general principles of column chromatography are broadly applicable to its purification.

Mechanistic Elucidation through Kinetic Studies and Isotope Effects

Understanding the precise mechanism of reactions involving this compound requires detailed kinetic studies. By systematically varying reaction parameters such as temperature, pressure, and reactant concentrations, researchers can determine the rate law for the reaction. This information helps to identify the rate-determining step and the composition of the transition state.

Isotope effect studies , where an atom in a reactant is replaced by its heavier isotope (e.g., hydrogen with deuterium), can provide further mechanistic insights. A significant change in the reaction rate upon isotopic substitution (a kinetic isotope effect) indicates that the bond to that atom is being broken or formed in the rate-determining step. While specific kinetic and isotope effect studies on reactions of this compound are not widely published, these methodologies are fundamental in organic chemistry for mechanistic elucidation.

Computational Chemistry and Theoretical Studies on Reactivity and Selectivity

Computational chemistry provides a powerful lens through which to study the reactivity and selectivity of this compound at a molecular level. Using quantum mechanical methods, such as Density Functional Theory (DFT), researchers can model the geometric and electronic structure of the molecule. These calculations can predict the most likely sites for nucleophilic or electrophilic attack, helping to rationalize observed reaction outcomes.

Theoretical studies can also be used to map out the entire potential energy surface of a reaction. This allows for the calculation of activation energies for different possible reaction pathways, providing a theoretical basis for understanding why a particular product is formed selectively. Although specific computational studies focused solely on this compound are not prevalent in the literature, the principles of using computational chemistry to understand the reactivity of esters and ketones are well-established.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for the development of new molecules with specific biological or chemical properties. While this compound itself is primarily a chemical intermediate, its derivatives could be designed for various applications. A SAR study would involve synthesizing a series of analogues of this compound with systematic variations in their structure.

For instance, the acetyl group could be replaced with other acyl groups, or the ethyl esters could be modified. These derivatives would then be tested for a specific activity, for example, as enzyme inhibitors or as monomers for polymerization. By correlating the changes in chemical structure with the observed activity, researchers can develop a model that predicts the activity of new, unsynthesized derivatives. A study on the cytotoxic properties of diethyl maleate (B1232345) and related molecules illustrates how the modification of a core structure can dramatically impact biological activity, providing a framework for how SAR studies on this compound derivatives could be approached. nih.gov

Industrial and Process Research Considerations

Optimization of Synthesis for Industrial Scale (e.g., Continuous Flow Processes)

The industrial-scale synthesis of diethyl acetylsuccinate requires robust and efficient processes that maximize yield, purity, and throughput while minimizing costs and environmental impact. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, significant insights can be drawn from the well-documented continuous processes for its close analogue, dimethyl acetylsuccinate, as well as from general principles of continuous manufacturing for similar esters.

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of compounds like this compound. These benefits include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and greater consistency in product quality. A proposed continuous process for this compound would likely involve the reaction of diethyl maleate (B1232345) with acetaldehyde (B116499) in the presence of a radical initiator.

A patent for the continuous synthesis of the similar compound, dimethyl acetylsuccinate, details a method where dimethyl maleate and acetaldehyde are continuously fed into a high-pressure reactor using a high-pressure pump. nih.govpatsnap.comgoogle.com The reaction proceeds in the presence of a radical initiator. nih.govpatsnap.comgoogle.com This process is reported to have a short reaction period, a conversion rate of 95% or higher, and a product purity of 99% or greater. nih.govpatsnap.comgoogle.com

By analogy, a continuous process for this compound would likely involve the following key stages:

Feed Preparation: Diethyl maleate, acetaldehyde, and a suitable radical initiator (e.g., benzoyl peroxide) are mixed in precise ratios.

Reaction: The reactant mixture is continuously pumped into a heated and pressurized reactor. The temperature and pressure would be optimized to ensure a high conversion rate and minimize side reactions. For the dimethyl analogue, reaction temperatures are controlled between 125-130°C and pressures of 1.3-1.5 MPa are utilized. nih.gov

Product Stream: The reaction mixture continuously exits the reactor.

Purification: The product stream would undergo purification steps, likely involving distillation to remove unreacted starting materials and byproducts, followed by crystallization to obtain high-purity this compound.

The table below outlines the potential parameters for a continuous flow synthesis of this compound, based on the data available for the dimethyl ester.

| Parameter | Value/Condition | Rationale/Source Analogy |

| Reactants | Diethyl maleate, Acetaldehyde | Analogy from dimethyl acetylsuccinate synthesis nih.govpatsnap.comgoogle.com |

| Initiator | Radical Initiator (e.g., Benzoyl Peroxide) | Analogy from dimethyl acetylsuccinate synthesis nih.govpatsnap.com |

| Reactor Type | High-Pressure Continuous Reactor | To maintain reaction conditions and throughput nih.govpatsnap.com |

| Temperature | 125-130 °C (estimated) | Based on the optimal range for dimethyl acetylsuccinate nih.gov |

| Pressure | 1.3-1.5 MPa (estimated) | Based on the optimal range for dimethyl acetylsuccinate nih.gov |

| Key Advantages | Short reaction time, high conversion (>95%), high purity (>99%) | Expected benefits of continuous flow processing nih.govpatsnap.comgoogle.com |

Another relevant technology for the industrial synthesis of related diethyl esters is reactive distillation. This process combines chemical reaction and distillation in a single unit, which can improve conversion and reduce energy consumption. For the production of diethyl succinate (B1194679), reactive distillation has been shown to be an effective method.

Use in Food Color Intermediate Production (e.g., Lemon Yellow intermediate)

While this compound's direct role in the production of specific, widely used food colorants is not extensively documented in publicly available literature, its structural analogue, dimethyl acetylsuccinate, is identified as a key intermediate in the synthesis of a novel, environmentally friendly food color additive referred to as "Lemon Yellow". nih.govpatsnap.com This suggests a strong potential for this compound to be used in similar applications.

The "Lemon Yellow" food additive derived from dimethyl acetylsuccinate is described as dimethyl acetylsuccinate ketone carboxylate. nih.gov The synthesis of this food colorant highlights the role of acetylsuccinate esters as foundational molecules for creating complex, colored compounds suitable for food applications. The patent for the continuous synthesis of dimethyl acetylsuccinate explicitly states that this intermediate is used for producing this "lemon yellow" food additive, which is noted for its use in Europe and America. nih.govpatsnap.com

The term "Lemon Yellow" can also refer to other food colorants, such as Tartrazine (E102), a synthetic azo dye. wikipedia.org However, the intermediate derived from dimethyl acetylsuccinate appears to be a distinct compound, promoted as a more environmentally friendly alternative.

Given the chemical similarities between the dimethyl and diethyl esters, it is plausible that this compound could serve as an intermediate for a corresponding "this compound ketone carboxylate" or a similar food colorant. The ethyl groups in the diethyl ester could potentially modify the properties of the final dye, such as its solubility, stability, or hue.

The general manufacturing process for such a food color intermediate would involve the chemical transformation of this compound into a more complex, conjugated system that absorbs light in the visible spectrum, thereby imparting color. The specific reaction pathways would be proprietary to the manufacturer.

The table below summarizes the information regarding the use of acetylsuccinate esters as food color intermediates, with a focus on the documented application of the dimethyl ester as a proxy for the potential of the diethyl ester.

| Feature | Description | Source |

| Intermediate | Dimethyl Acetylsuccinate | nih.govpatsnap.com |

| Food Color | "Lemon Yellow" (Dimethyl acetylsuccinate ketone carboxylate) | nih.gov |

| Key Advantage | Described as a "novel environment-friendly" food color | nih.govpatsnap.com |

| Potential for Diethyl Ester | Could potentially form a similar colorant with modified properties | Inferred from chemical similarity |

常见问题

Q. What are the standard synthetic routes for preparing diethyl acetylsuccinate, and how can its structure be reliably characterized?

this compound is typically synthesized via esterification of acetylsuccinic acid with ethanol under acidic or enzymatic catalysis. Key characterization methods include ¹H NMR spectroscopy to confirm the ester groups (δ 4.20–4.25 ppm for ethyl protons) and the acetyl moiety (δ 3.31 ppm). IR spectroscopy can validate carbonyl stretches (~1730–1750 cm⁻¹ for ester and acetyl groups). Cross-referencing with literature spectral data is critical to ensure purity and structural fidelity .

Q. How do the physicochemical properties of this compound influence experimental design in organic synthesis?

Its low melting point (-8°C) and moderate boiling point (180–183°C) necessitate storage at 2–8°C to prevent degradation. The ester’s polarity impacts solvent selection (e.g., dichloromethane or ethyl acetate for extractions). Reactivity at the α-carbon (adjacent to the acetyl group) requires inert atmospheres or low temperatures to avoid unintended side reactions during derivatization .

Q. What safety protocols are essential when handling this compound in diazo compound synthesis?

Diazo derivatives (e.g., diethyl 2-diazosuccinate) synthesized from this compound are potentially explosive. Use blast shields, conduct reactions in fume hoods, and avoid mechanical shock. Characterization of diazo intermediates via ¹H NMR (e.g., δ 3.32 ppm for diazo protons) should be performed promptly to minimize storage risks .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in forming heterocyclic compounds under basic conditions?

In one-pot reactions with 1,2-diaza-1,3-butadienes, this compound undergoes nucleophilic attack at the acetyl carbonyl, followed by cyclization to yield fused pyrrole or furan derivatives. The reaction’s regioselectivity is influenced by steric effects of the ester groups and base strength (e.g., K₂CO₃ vs. DBU). Kinetic studies and DFT calculations can clarify transition states .

Q. How can researchers optimize reaction conditions to improve yields of this compound-derived products?

Systematic variation of parameters (temperature, solvent polarity, and catalyst loading) is essential. For example, in diazo syntheses, yields drop below 50% if reaction times exceed 24 hours due to diazo decomposition. Design-of-experiments (DoE) methodologies, such as factorial designs, can identify optimal conditions while minimizing resource use .

Q. How should contradictory spectroscopic data from this compound derivatives be resolved?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. For instance, the acetyl proton’s chemical shift varies with solvent polarity (CDCl₃ vs. DMSO-d₆). Use high-field NMR (≥500 MHz) and heteronuclear correlation (HSQC) experiments to resolve overlapping signals. Cross-validate with mass spectrometry (HRMS) for molecular ion confirmation .

Q. What strategies mitigate instability in this compound-derived intermediates during multistep syntheses?

Stabilize reactive intermediates (e.g., enolates or diazo species) via low-temperature workflows (-78°C) or in situ quenching. For example, trapping enolates with trimethylsilyl chloride prevents undesired protonation. Real-time monitoring via inline IR or Raman spectroscopy ensures intermediate stability .

Data Analysis and Reporting

Q. How can researchers effectively present raw and processed data for this compound-based studies?

Tabulate raw NMR integrals, coupling constants, and melting points in appendices. Processed data (e.g., reaction yields, kinetic plots) should be contextualized with error bars (standard deviation from triplicate runs). Use comparative tables to highlight differences between experimental and literature values .

Q. What statistical methods are appropriate for analyzing variability in this compound reactivity across substrates?

Multivariate analysis (e.g., principal component analysis) can correlate substrate electronic effects (Hammett σ values) with reaction rates. For small datasets, non-parametric tests (Mann-Whitney U) assess significance of yield differences between conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。